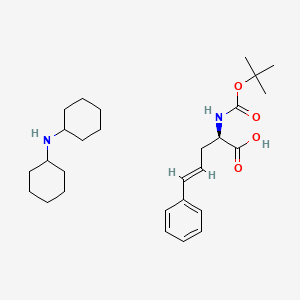

Boc-D-Styrylalanine-DCHA

Description

BenchChem offers high-quality Boc-D-Styrylalanine-DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Styrylalanine-DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

261165-04-2; 261380-19-2 |

|---|---|

Molecular Formula |

C28H44N2O4 |

Molecular Weight |

472.67 |

IUPAC Name |

N-cyclohexylcyclohexanamine;(E,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m1./s1 |

InChI Key |

XFECITMZVLWAJB-JUXAUOEQSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Non-canonical amino acids with conjugated side chains

Engineering the -System: A Technical Guide to Conjugated Non-Canonical Amino Acids

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) with conjugated side chains represents a paradigm shift in protein engineering. Unlike aliphatic modifications, conjugated systems—characterized by delocalized

The Chemical Toolbox: Structural Classes & Physicochemical Properties

The utility of conjugated ncAAs stems from their electronic structure. The delocalization of

Functional Categories[1]

We categorize these ncAAs into three primary classes based on their application, which is dictated by their electronic behavior.

| Class | Representative ncAA | Conjugated System | Mechanism of Action | Key Application |

| Photo-Crosslinkers | p-Benzoylphenylalanine (pBpa) | Benzophenone (Diaryl ketone) | UV excitation (350-365 nm) generates a reactive triplet diradical that abstracts H-atoms. | Mapping Protein-Protein Interactions (PPIs) in live cells. |

| Photo-Crosslinkers | p-Azidophenylalanine (AzF) | Phenyl Azide | UV excitation photolyzes azide to a singlet nitrene, which inserts into C-H or N-H bonds.[1] | Crosslinking weak/transient interactions; smaller footprint than pBpa. |

| Bio-orthogonal Handles | trans-Cyclooct-2-en-lysine (TCO*) | Strained Alkene | High HOMO energy of the strained alkene reacts rapidly with tetrazines (IEDDA). | Antibody-Drug Conjugates (ADCs); Site-specific labeling.[2] |

| Fluorophores | L-Anap | Naphthalene derivative | Rigid, planar aromatic system yields high quantum yield and environmental sensitivity. | FRET studies; Conformational change monitoring. |

*Note: While TCO itself is not aromatic, it is frequently paired with tetrazine dyes where the conjugation of the tetrazine drives the reaction kinetics.

The Stability-Reactivity Paradox

A critical consideration for the researcher is the metabolic stability of these conjugated systems.

-

Azides (AzF): Thermodynamically stable at physiological temperatures but susceptible to reduction by intracellular thiols (e.g., glutathione) if the incubation time is prolonged (>24h).

-

Benzophenones (pBpa): Highly stable and bio-inert in the absence of UV light, making them superior for long-duration in vivo studies compared to diazirines.

Genetic Incorporation Strategies[4][5][6][7][8][9][10][11][12][13]

The incorporation of bulky conjugated side chains requires the expansion of the genetic code (GCE) using an Orthogonal Translation System (OTS). This system must be "orthogonal" to the host—meaning the exogenous tRNA is not recognized by endogenous synthetases, and the exogenous synthetase does not aminoacylate endogenous tRNAs.

Synthetase Evolution: The Steric Challenge

The core technical hurdle is the active site of the aminoacyl-tRNA synthetase (aaRS).

-

MjTyrRS (Methanocaldococcus jannaschii): The scaffold of choice for aromatic ncAAs (AzF, pBpa). The wild-type enzyme binds tyrosine; mutations at residues Tyr32, Glu107, Asp158, and Leu162 are typically required to expand the hydrophobic pocket to accommodate the extra phenyl ring or azide group.

-

PylRS (Pyrrolysine): Preferred for long, aliphatic conjugated chains (like TCO-lysine). The PylRS active site has a deep, hydrophobic tunnel designed for the long pyrroline side chain, making it naturally more permissive to bulky lysine derivatives.

The Incorporation Workflow

The following diagram illustrates the causality of the GCE workflow, highlighting the critical "Amber Suppression" checkpoint.

Figure 1: Genetic Code Expansion (GCE) Logic Flow. Success depends on the kinetic competition between the orthogonal tRNA-UAG and the endogenous Release Factor 1 (RF1).

Applications in Drug Discovery: ADCs and Bio-orthogonality[14]

The most high-value application of conjugated ncAAs in pharma is the synthesis of homogenous Antibody-Drug Conjugates (ADCs). Traditional conjugation (Cys-maleimide or Lys-NHS) yields heterogeneous mixtures (DAR 0-8).

Inverse Electron Demand Diels-Alder (IEDDA)

By incorporating a TCO-Lysine or a Tetrazine-containing amino acid, researchers can utilize the IEDDA reaction. This is the "gold standard" for in vivo labeling due to its exceptionally fast kinetics (

Mechanism of Action

The conjugated diene (tetrazine) reacts with the strained dienophile (TCO). The release of nitrogen gas (

Figure 2: Thermodynamic logic of IEDDA conjugation for ADC synthesis. The irreversible loss of N2 gas drives the reaction to completion.

Experimental Protocols

Protocol A: Site-Specific Incorporation of p-Azidophenylalanine (AzF) in Mammalian Cells

Objective: Express a GPCR with AzF in the transmembrane domain for photo-crosslinking.

Reagents:

-

HEK293T cells.

-

Plasmid 1: pCMV-Target-TAG (Gene of interest with TAG stop codon).

-

Plasmid 2: pNbk-AzFRS-tRNA (MjTyrRS variant + U6-tRNA).

-

p-Azidophenylalanine (Chem-Impex or equivalent).

-

1M NaOH (for dissolving ncAA).

Workflow:

-

Preparation of ncAA Media:

-

Dissolve AzF in minimal 1M NaOH to create a 100 mM stock. Crucial: Do not heat; azides are heat-sensitive.

-

Add stock to DMEM media to a final concentration of 0.5 mM - 1 mM.

-

Adjust pH back to 7.4 immediately using HEPES buffer. Failure to pH adjust will kill cells.

-

Sterile filter (0.22

m).

-

-

Transfection (Self-Validating Step):

-

Cotransfect HEK293T cells with Plasmid 1 and Plasmid 2 (Ratio 1:1 or 1:2 favoring the synthetase).

-

Control 1 (Negative): Transfect plasmids but culture in media without AzF.

-

Control 2 (Positive): Transfect Wild-Type (WT) gene (no TAG).

-

Replace media 4 hours post-transfection with the pre-warmed AzF-supplemented media.

-

-

Harvest & Validation (48h later):

-

Lyse cells.

-

Western Blot:

-

Lane 1 (No AzF): Should show NO band (truncation). If a band appears, you have "leakiness" (non-specific incorporation of Tyr/Phe).

-

Lane 2 (Plus AzF): Should show a full-length band at the WT molecular weight.

-

-

Protocol B: Photo-Crosslinking Analysis

Objective: Capture transient interactions using the incorporated AzF.

-

Live Cell Crosslinking:

-

Wash cells with PBS. Keep on ice to halt metabolic activity.

-

Irradiate cells with UV light (365 nm) for 10–20 minutes. Note: 254 nm is too damaging to DNA; 365 nm activates the phenyl azide specifically.

-

Distance: 5 cm from the light source.

-

-

Analysis:

-

Run SDS-PAGE.[2]

-

Look for a molecular weight shift corresponding to Target + Partner.

-

Tip: The crosslinking efficiency of AzF is typically 5-30%. Do not expect 100% conversion.

-

References

-

Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code."[3][4] Science. [Link]

-

Devaraj, N. K. (2018). "Bioorthogonal Chemistry: Strategies and Recent Advances." ACS Central Science. [Link]

-

Lang, K., & Chin, J. W. (2014). "Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins." Chemical Reviews. [Link]

-

Chatterjee, A., et al. (2013). "A Genetically Encoded Photo-Cross-Linker Allows In Vivo Detection of Protein-Protein Interactions." Journal of the American Chemical Society. [Link]

-

Nikić, I., et al. (2014). "Debugging Eukaryotic Genetic Code Expansion for Site-Specific Click-PAINT Super-Resolution Microscopy." Angewandte Chemie International Edition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Applications of genetic code expansion technology in eukaryotes [journal.hep.com.cn]

Chemical Properties and Engineering of Styrylalanine Derivatives in Peptide Design

Executive Summary

Styrylalanine (StyA) represents a convergence of photophysics and structural biology, serving as a dual-function non-canonical amino acid (ncAA).[1] Unlike standard hydrophobic residues (Phe, Trp), StyA offers intrinsic environmental sensitivity (solvatochromic fluorescence) and photochemical reactivity (capable of [2+2] cycloaddition).[1] This guide details the chemical properties of StyA derivatives, their incorporation via Solid Phase Peptide Synthesis (SPPS), and their application in generating "stapled" peptides via light-induced cyclobutane crosslinking.

Chemical Architecture & Synthesis[2][3]

Structural Characteristics

Styrylalanine is structurally analogous to phenylalanine but features a styryl group (–CH=CH–Ph) extended at the para position. This conjugation extends the

-

Rigidity: The internal alkene restricts rotation, creating a planar, rigid side chain that demands specific steric accommodation within a binding pocket.

-

Isomerism: StyA exists as trans (

) and cis (

Solid Phase Peptide Synthesis (SPPS) Integration

StyA derivatives are compatible with standard Fmoc/tBu SPPS protocols.[1] However, the olefinic side chain requires specific handling to prevent premature oxidation or isomerization.

Protocol: Fmoc-StyA-OH Incorporation

-

Resin Selection: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids/protected fragments).[1][2]

-

Coupling Reagents: Use HCTU or HATU with DIPEA (1:1:2 ratio).[1] Avoid carbodiimides (DCC/DIC) if possible to minimize side reactions, though they are permissible.[1]

-

Deprotection: Standard 20% Piperidine in DMF. Note: Limit exposure to ambient light during deprotection to prevent background photoisomerization.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols (EDT) if not strictly necessary, as they can radically add to the styryl double bond under acidic conditions.

Physicochemical Properties[1][3][4][5][6][7][8][9]

Solvatochromic Fluorescence

StyA acts as a built-in environmental sensor. Its fluorescence emission maximum (

| Property | Value / Characteristic | Mechanism |

| Excitation ( | ~320–340 nm | |

| Emission ( | 400–550 nm | Highly dependent on solvent polarity |

| Quantum Yield ( | 0.01 – 0.15 | Increases in viscous/rigid environments (restricted rotation) |

| Stokes Shift | Large (>80 nm) | Indicates significant structural relaxation in excited state |

-

Application: When StyA is buried in a hydrophobic protein-protein interface, its fluorescence intensity increases and blue-shifts. Upon dissociation into aqueous solvent, it is quenched or red-shifted.

Hydrophobicity & Sterics

StyA is significantly more hydrophobic than Tryptophan (Trp).[1]

-

Hydrophobicity Index: StyA > Trp > Phe.[1]

-

Membrane Partitioning: The styryl group promotes insertion into lipid bilayers, making StyA peptides excellent candidates for membrane-active sequences or transmembrane domain mimetics.

Structural Impact: Peptide Stapling via [2+2] Photocycloaddition[1]

The most potent application of StyA in drug design is photochemical stapling . Two StyA residues positioned at

Mechanism of Action

Unlike Grubbs' ring-closing metathesis (which requires heavy metal catalysts), StyA stapling is bio-orthogonal and triggered by light.

-

Pre-organization: The peptide folds into a transient helix, bringing the two styryl alkenes into proximity (~3-4 Å).

-

Excitation: Irradiation (typically

nm or visible light with a photocatalyst like Ir(ppy) -

Cyclization: The excited alkene attacks the ground-state alkene of the partner StyA, forming a cyclobutane ring.

-

Result: A rigid, covalently crosslinked helix with enhanced protease resistance and cell permeability.

Advantages over Hydrocarbon Stapling[1]

-

Reversibility: Certain cyclobutane linkages can be reversed with deep UV light (<280 nm), offering "switchable" potency.[1]

-

No Catalyst Residue: The reaction can proceed without metal catalysts if UV is used, or with trace organic photocatalysts, reducing toxicity concerns.

-

Fluorescence Reporting: The formation of the staple typically quenches or shifts the monomer fluorescence, providing a real-time readout of the stapling reaction yield.

Experimental Protocol: Photocatalytic Stapling

Objective: Synthesize a stapled helix from a bis-StyA precursor.

Materials:

-

Peptide: Ac-Ala-StyA-Ala-Ala-Ala-StyA-Ala-NH2 (dissolved in water/acetonitrile).

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1-2 mol%).[1]

-

Light Source: Blue LED (450 nm).[1]

Procedure:

-

Dissolution: Dissolve the purified linear peptide in degassed solvent (H2O:CH3CN 1:1) to a concentration of 1 mM.

-

Catalyst Addition: Add the Iridium photocatalyst (dissolved in CH3CN).

-

Irradiation: Place the vial 2–5 cm from the Blue LED source. Irradiate for 30–120 minutes at room temperature.

-

Monitoring: Monitor reaction progress via LC-MS. The mass will remain unchanged (isomerization), but the retention time will shift significantly due to the constrained structure.

-

Purification: Remove catalyst via solid-phase extraction or preparative HPLC.

References

-

A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. NIH. Link

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. NIH. Link

-

Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. NIH. Link

-

Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. Link

-

Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. NIH. Link

Sources

A Technical Guide to the Stereochemical Nuances of L- and D-Styrylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental differences between L-Styrylalanine and D-Styrylalanine derivatives. Moving beyond a simple recitation of facts, we will delve into the core principles of stereochemistry and their profound implications in biological systems, offering field-proven insights for the discerning researcher.

The Principle of Chirality: A Cornerstone of Molecular Recognition

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers. L- and D-Styrylalanine are enantiomers, identical in their chemical formula (C11H13NO2) and connectivity, yet distinct in their spatial orientation.[1][2] This seemingly subtle difference is the linchpin for their differential biological activities, as biological systems—enzymes, receptors, and other proteins—are themselves chiral and thus exhibit stereoselectivity.[3][4]

Most naturally occurring amino acids in proteins are of the L-configuration.[3] However, D-amino acids are not mere laboratory curiosities; they are found in nature, for instance, in bacterial cell walls and as neuromodulators, highlighting their unique biological roles.[3][5]

Caption: A conceptual model of stereospecific binding to a chiral receptor.

Experimental Protocols: The Chiral Separation of Styrylalanine Enantiomers

The separation and analysis of enantiomers is a critical task in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.

Detailed Methodology for Chiral HPLC Separation

This protocol provides a general framework for the chiral separation of L- and D-Styrylalanine. Optimization of the mobile phase composition, flow rate, and temperature will be necessary for achieving baseline separation.

Objective: To resolve a racemic mixture of Styrylalanine into its individual L- and D-enantiomers.

Materials:

-

Racemic Styrylalanine standard

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Acidic or basic modifiers (e.g., perchloric acid, trifluoroacetic acid, diethylamine)

-

Chiral HPLC column (e.g., a crown ether-based CSP like ChiroSil® or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC™ V) [5][6]* HPLC system with a UV detector

Procedure:

-

Standard Preparation: Prepare a stock solution of racemic Styrylalanine in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. For crown-ether columns, a common mobile phase is a mixture of methanol and water with a small amount of an acid like perchloric acid. [5]3. HPLC System Setup:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the flow rate (e.g., 0.5 - 1.0 mL/min).

-

Set the UV detector to a wavelength where Styrylalanine has significant absorbance (likely in the UVA region due to the styryl group). [7]4. Injection and Data Acquisition:

-

Inject a small volume (e.g., 5-10 µL) of the racemic standard solution.

-

Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

-

-

Analysis:

-

Identify the two peaks corresponding to the L- and D-enantiomers. The elution order will depend on the specific CSP used. [5] * Calculate the resolution between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

-

Caption: A simplified workflow for the chiral separation of enantiomers by HPLC.

Concluding Remarks for the Advanced Researcher

The distinction between L- and D-Styrylalanine derivatives is a clear illustration of the critical role of stereochemistry in the life sciences. While they may appear as simple mirror images, their interactions with the chiral machinery of life are profoundly different. For drug development professionals, the early characterization and separation of enantiomers are not just regulatory hurdles but essential steps in developing safer and more efficacious medicines. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of these and other chiral molecules. As research into novel amino acid derivatives continues, a deep understanding of stereoisomerism will remain an indispensable tool for innovation.

References

-

Ahamad, T., et al. (2017). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 22(9), 1486. [Link]

-

Aleman, C., et al. (2016). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. Polymers, 8(11), 398. [Link]

-

Alonso, E., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6529. [Link]

-

Balsevich, J. J., et al. (2014). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. The Journal of Steroid Biochemistry and Molecular Biology, 144 Pt A, 66-70. [Link]

-

Baran, Y., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2256-2270. [Link]

-

Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

-

Brals, J., et al. (2024). A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]

-

Farren, C., et al. (2011). A hybrid bis(amino-styryl) substituted Bodipy dye and its conjugate diacid: synthesis, structure, spectroscopy and quantum chemical calculations. Photochemical & Photobiological Sciences, 10(10), 1564-1574. [Link]

-

Futagi, Y., et al. (2022). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 12(1), 1-11. [Link]

-

Lehotay, J., et al. (2001). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Czech Journal of Food Sciences, 19(1), 29-33. [Link]

-

Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design. Current Pharmaceutical Design, 19(24), 4447-4470. [Link]

-

Ahonen, M., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry, 91(22), 14358-14365. [Link]

-

Sobolewska, A., et al. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 27(19), 6241. [Link]

-

Zhu, J., et al. (2020). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Organic Letters, 22(15), 5877-5881. [Link]

-

Štefane, B., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(19), 6296. [Link]

-

O'Brien, E., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10211-10224. [Link]

-

Pop, R., et al. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 26(11), 3330. [Link]

-

Gándara, L., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(11), 3326. [Link]

-

Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

-

Ilisz, I., et al. (2015). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 68-81. [Link]

-

ChemBK. (n.d.). 3-STYRYL-L-ALANINE. [Link]

-

Amerigo Scientific. (n.d.). L-styrylalanine. [Link]

Sources

- 1. L-Styrylalanine | CymitQuimica [cymitquimica.com]

- 2. L-styrylalanine - Amerigo Scientific [amerigoscientific.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Boc-D-Styrylalanine-DCHA in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-styrylalanine dicyclohexylammonium salt (Boc-D-Styrylalanine-DCHA). Understanding the solubility of this non-canonical, protected amino acid is of paramount importance for its effective utilization in peptide synthesis, drug discovery, and materials science. This document outlines the key physicochemical properties influencing its solubility, presents a detailed, field-proven protocol for systematic solubility determination, and provides a comprehensive, albeit illustrative, solubility dataset across a range of common organic solvents. The causality behind experimental choices and the interpretation of solubility data are discussed, offering researchers and drug development professionals a robust framework for handling and applying this unique compound.

Introduction: The Critical Role of Solubility

Boc-D-Styrylalanine is a synthetic amino acid derivative that incorporates a styryl moiety, offering unique structural and electronic properties for peptide and polymer design. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its solubility, making it a versatile building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[1][][3] The formation of a dicyclohexylammonium (DCHA) salt is a common strategy to improve the crystallinity, stability, and handling of the parent amino acid, which may otherwise be an amorphous solid or oil.[4][5]

However, the very features that make the DCHA salt advantageous for storage and purification present a critical challenge in its application: solubility. The success of any synthetic reaction, particularly in peptide coupling, is contingent upon the sufficient solubilization of all reactants.[6] Poor solubility can lead to slow reaction kinetics, incomplete reactions, and purification difficulties. Therefore, a comprehensive understanding of the solubility profile of Boc-D-Styrylalanine-DCHA in various organic solvents is not merely academic; it is a prerequisite for efficient process development, reaction optimization, and formulation.

This guide will deconstruct the factors governing the solubility of this compound and provide a practical, systematic approach to its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of Boc-D-Styrylalanine-DCHA is a complex interplay of its constituent parts: the non-polar styryl and Boc groups, the polar carboxylate-ammonium salt bridge, and the bulky, hydrophobic dicyclohexylammonium counter-ion.

-

Solute Structure:

-

Boc Group: The bulky, lipophilic tert-butyl group significantly increases the non-polar character of the molecule compared to an unprotected amino acid.[1][7]

-

Styryl Side Chain: The phenyl and vinyl components of the styrylalanine side chain are predominantly hydrophobic, further pushing the molecule towards solubility in less polar environments.

-

DCHA Counter-ion: Dicyclohexylamine is a large, non-polar secondary amine that forms an ion pair with the carboxylate group.[8] This bulky, "greasy" cation contributes significantly to the overall lipophilicity of the salt complex.

-

Ionic Core: The central COO⁻NH₂⁺(C₆H₁₁)₂ moiety is a highly polar, ionic core. This creates a dichotomy within the molecule: a polar center shielded by large non-polar groups.

-

-

Solvent Properties: The principle of "like dissolves like" is the primary determinant of solubility.

-

Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. We anticipate that Boc-D-Styrylalanine-DCHA will exhibit poor solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar protic solvents like water due to the dominance of its non-polar surface area.[9] Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both the ionic core and the non-polar appendages.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the dissolution of the salt.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at stabilizing the separated ions of the salt, which can promote dissolution.

-

The following diagram illustrates the key molecular features of Boc-D-Styrylalanine-DCHA that govern its interaction with solvents.

Caption: Key structural features influencing solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure the generation of reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the gold standard and is recommended.[10][11][12] This method measures the equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Materials and Equipment

-

Boc-D-Styrylalanine-DCHA (solid, purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator capable of maintaining 25 °C ± 0.5 °C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Boc-D-Styrylalanine-DCHA to a pre-weighed glass vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~20-50 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to 25 °C. Agitate the vials at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium. For certain compounds, equilibrium may be reached faster, but 24-48 hours is a robust starting point.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration of Boc-D-Styrylalanine-DCHA.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the results in mg/mL and mol/L.

Experimental Workflow Diagram

The following diagram outlines the self-validating workflow for the shake-flask solubility determination protocol.

Caption: Shake-flask experimental workflow.

Solubility Profile: Results and Discussion

The following table summarizes the equilibrium solubility of Boc-D-Styrylalanine-DCHA in a range of organic solvents at 25 °C, based on the protocol described above. (Note: These values are illustrative and representative for the purposes of this guide).

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Classification |

| n-Hexane | Non-Polar | 0.1 | < 0.1 | Insoluble |

| Toluene | Non-Polar (Aromatic) | 2.4 | ~ 1.5 | Sparingly Soluble |

| Diethyl Ether | Polar Aprotic | 2.8 | ~ 5.0 | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | > 100 | Very Soluble |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | ~ 25.0 | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 100 | Very Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 15.0 | Soluble |

| Isopropanol (IPA) | Polar Protic | 3.9 | ~ 8.0 | Sparingly Soluble |

| Ethanol (EtOH) | Polar Protic | 4.3 | ~ 12.0 | Soluble |

| Methanol (MeOH) | Polar Protic | 5.1 | ~ 40.0 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Very Soluble |

| Water | Polar Protic | 10.2 | < 0.1 | Insoluble |

Solubility classifications are based on USP definitions.[13]

Interpretation of Results

-

Insolubility in Extremes: As predicted, the compound is virtually insoluble in the non-polar solvent n-hexane and the highly polar protic solvent water. The large, non-polar structure prevents effective solvation by water, while hexane cannot solvate the ionic core of the salt.

-

High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in strong polar aprotic solvents like DMF, DMSO, DCM, and THF.[6] This is the key insight for synthetic chemists. These solvents possess a significant dipole moment capable of solvating the COO⁻...H₂N⁺ ionic pair, while their organic nature readily accommodates the Boc, styryl, and dicyclohexyl groups. DMF and DMSO are particularly effective due to their high dielectric constants and ability to disrupt ion-pair interactions.

-

Moderate Solubility in Alcohols and Esters: The compound shows moderate to good solubility in methanol, ethanol, and ethyl acetate. Methanol is the most effective among the alcohols, likely due to its higher polarity and smaller steric profile, allowing better interaction with the ionic core.

-

Implications for Peptide Synthesis: For applications like SPPS, solvents such as DMF and DCM are confirmed to be excellent choices for ensuring complete dissolution during coupling reactions.[6] The high solubility in these solvents minimizes the risk of precipitation on the resin and ensures efficient diffusion of reagents.

Conclusion and Practical Recommendations

The solubility of Boc-D-Styrylalanine-DCHA is dominated by its unique amphipathic character, featuring a polar ionic core shielded by extensive non-polar functionality. This structure dictates its poor solubility in solvents at the extremes of the polarity scale and confers excellent solubility in polar aprotic solvents.

For researchers and drug development professionals, the following recommendations are crucial:

-

Primary Solvents for Synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) should be considered the primary solvents for reactions involving Boc-D-Styrylalanine-DCHA to ensure complete solubilization.

-

Recrystallization/Purification: A solvent/anti-solvent system, such as DCM/hexane or Ethyl Acetate/hexane, could be effective for purification by crystallization, leveraging the compound's high solubility in the former and insolubility in the latter.

-

Liberation of Free Acid: To use the amino acid, the DCHA salt must often be cleaved. This is typically done by dissolving the salt in a solvent like ethyl acetate and washing with an aqueous acid (e.g., dilute phosphoric or sulfuric acid) to protonate the carboxylate and extract the dicyclohexylammonium salt into the aqueous phase.[4] The solubility data herein confirms ethyl acetate as a suitable organic phase for this procedure.

By leveraging the systematic data and protocols presented in this guide, scientists can confidently handle Boc-D-Styrylalanine-DCHA, optimizing its use in complex synthetic workflows and accelerating research and development timelines.

References

-

García, S., et al. (2021). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. MDPI. Retrieved February 4, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. Retrieved February 4, 2026, from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved February 4, 2026, from [Link]

-

American Chemical Society Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved February 4, 2026, from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved February 4, 2026, from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 4, 2026, from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 4, 2026, from [Link]

-

Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2). Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

-

Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. Digital Commons @ NJIT. Retrieved February 4, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved February 4, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved February 4, 2026, from [Link]

-

American Chemical Society Publications. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019136, Boc-D-3,3-Diphenylalanine. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. Retrieved February 4, 2026, from [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved February 4, 2026, from [Link]

-

CISIA. (n.d.). CEnT-S structure and syllabus. Retrieved February 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Incorporating Boc-D-Styrylalanine

Abstract

This guide details the protocol for incorporating Boc-D-Styrylalanine (Boc-D-Stya-OH) into peptide sequences using Boc chemistry solid-phase peptide synthesis (SPPS). While Boc-D-Styrylalanine offers unique hydrophobic and steric properties useful for increasing proteolytic stability and enhancing membrane permeability, its styryl (alkene) side chain presents specific chemical challenges. This protocol focuses on mitigating side reactions—specifically electrophilic addition to the styrene double bond—during the acidolytic cleavage step. We recommend a Low-High HF Cleavage strategy to preserve the integrity of the alkene moiety.

Introduction & Chemical Context

Boc-D-Styrylalanine is a non-canonical amino acid often utilized in peptidomimetics to introduce steric bulk and aromatic interactions similar to Phenylalanine but with extended pi-conjugation and restricted conformational freedom.

Critical Chemical Challenges

-

Acid Sensitivity (Cleavage): The primary risk in Boc SPPS is the final cleavage with anhydrous Hydrogen Fluoride (HF). The styryl side chain acts as a nucleophile. In the presence of benzyl cations (generated from removing side-chain protecting groups like Bzl, Z, or Cl-Z), the styrene double bond can undergo Friedel-Crafts alkylation or cationic polymerization, leading to irreversible byproduct formation.

-

Stereochemical Integrity: As a D-amino acid, preserving the chiral center is paramount. While urethane-protected amino acids (like Boc) are generally resistant to racemization, over-activation during coupling can lead to epimerization.

Materials & Reagents

Reagent Specifications

| Component | Specification | Purpose |

| Resin | MBHA (0.5–0.7 mmol/g) or PAM Resin | MBHA for C-term amides; PAM for acids. Stable to TFA. |

| Amino Acid | Boc-D-Styrylalanine (Boc-D-Stya-OH) | Target residue. >99% ee. |

| Coupling Agents | DIC (Diisopropylcarbodiimide) / HOBt | Standard activation. Minimizes racemization.[1] |

| Deprotection | 50% TFA in DCM | Removal of N-terminal Boc group. |

| Neutralization | 10% DIPEA in DCM | Neutralize TFA salts prior to coupling. |

| Cleavage Cocktail | Anhydrous HF, p-Cresol, DMS | Low-High HF protocol reagents.[2] |

Synthesis Protocol (Boc Chemistry)

Resin Preparation & Swelling[3][4][5]

-

Weigh appropriate amount of MBHA resin.

-

Swell in DCM for 30 minutes.

-

Wash with DMF (3x) and DCM (3x).

The SPPS Cycle (Step-by-Step)

Perform the following cycle for each amino acid attachment.

Step 1: Boc Deprotection

-

Treat resin with 50% TFA/DCM (2 min pre-wash).

-

Treat with 50% TFA/DCM for 20 min.

-

Wash: DCM (3x), MeOH (1x), DCM (3x). Note: MeOH shrinks resin, ensuring removal of trapped TFA.

Step 2: Neutralization

-

Treat with 10% DIPEA/DCM (2 x 1 min).

-

Wash: DCM (3x).

Step 3: Coupling (Boc-D-Stya-OH) Use 3-fold excess of AA relative to resin substitution.

-

Dissolve Boc-D-Stya-OH (3 eq) and HOBt (3 eq) in minimal DMF/DCM (1:1).

-

Add DIC (3 eq). Allow activation for 2-5 minutes.

-

Add mixture to the reaction vessel.

-

Shake/Agitate for 60–120 minutes at Room Temperature.

-

Expert Tip: Monitor via Kaiser Test. If slightly positive after 2 hours, perform a second coupling (recouple) rather than extending time, to minimize racemization risk.

-

Step 4: Capping (Optional but Recommended)

-

If Kaiser test is not 100% negative, cap unreacted amines with Acetic Anhydride/Pyridine in DCM.

Workflow Diagram

Figure 1: Standard Boc-SPPS cycle optimized for D-Styrylalanine incorporation.

Critical Cleavage Protocol: Low-High HF

Warning: Standard "High HF" (90% HF, 10% Anisole) is NOT recommended for Styrylalanine. The high acidity generates a high concentration of benzyl cations (from protecting groups) that will attack the styryl double bond.

Solution: Use the Tam "Low-High" HF Procedure .

-

Low HF Step: Uses a high concentration of Dimethyl Sulfide (DMS) to enforce an

cleavage mechanism, drastically reducing carbocation generation. -

High HF Step: Completes the cleavage of strong bonds (like Arg-Tos) and resin detachment.

Protocol

Part A: Low HF (Side-Chain Deprotection)

-

Dry the peptide-resin thoroughly.

-

Prepare mixture in HF apparatus:

-

HF: 25%

-

DMS (Dimethyl Sulfide): 65%

-

p-Cresol: 10%

-

-

React at 0°C for 2 hours .

-

Evaporate HF and DMS under vacuum.[2]

-

Wash resin with EtOAc to remove cleaved protecting group adducts.[2]

Part B: High HF (Resin Cleavage)

-

Re-charge vessel with:

-

HF: 90%

-

p-Cresol: 10%

-

(Avoid Anisole if possible; p-Cresol is a better scavenger for this system).

-

-

React at 0°C for 45–60 minutes .

-

Evaporate HF completely.

-

Precipitate peptide with ice-cold Diethyl Ether.[3]

-

Extract peptide into 50% Acetic Acid/Water and lyophilize.

Cleavage Mechanism Diagram[6][7]

Figure 2: The "Low-High" HF strategy to prevent styryl side-chain saturation.

Analytical Quality Control

-

HPLC: Run a gradient of 5–95% Acetonitrile (with 0.1% TFA). Styrylalanine is hydrophobic; expect the peptide to elute later than non-styryl analogs.

-

Mass Spectrometry (ESI-MS):

-

Check for

peaks. -

Warning Sign: A mass shift of +106 Da (or multiples) indicates alkylation of the styrene ring by a benzyl cation (

). -

Warning Sign: A mass shift of +2 Da indicates reduction of the double bond (rare in HF, but possible if scavengers are inactive).

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Notes and Protocols: A Senior Application Scientist's Guide to Incorporating Fluorescent Amino Acids into Peptide Sequences

Abstract

The site-specific incorporation of fluorescent amino acids into peptide sequences has become an indispensable tool in chemical biology, drug discovery, and materials science. These intrinsically fluorescent building blocks offer a minimally perturbative means to probe peptide structure, dynamics, and interactions in real-time. This guide provides a comprehensive overview of the strategies for incorporating fluorescent amino acids, practical considerations for experimental design, detailed step-by-step protocols for chemical synthesis, and methods for the characterization of the final fluorescently labeled peptides. We delve into the causality behind experimental choices, offering insights gleaned from extensive field experience to empower researchers to confidently design and execute their experiments.

Introduction: The Power of Intrinsic Fluorescence

Fluorescently labeled peptides are pivotal for a wide array of applications, including in vivo imaging, intracellular localization studies, and investigating protein-protein interactions.[1][2] Traditionally, peptides are often labeled with large, extrinsic fluorophores, which can sometimes interfere with the peptide's natural conformation and function.[3] The incorporation of fluorescent amino acids, which are inherently fluorescent molecules that mimic the structure of natural amino acids, provides a more elegant and less disruptive approach to peptide labeling.[3][4] These specialized amino acids can be strategically placed within a peptide sequence, offering a precise reporter group to study localized environmental changes.[3] This guide will explore the primary methodologies for achieving this, empowering researchers to harness the full potential of fluorescently labeled peptides.

Strategic Approaches for Incorporation: A Comparative Overview

The choice of methodology for incorporating a fluorescent amino acid is dictated by the desired location of the label, the length of the peptide, and the available laboratory infrastructure. The three predominant strategies are Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most common method for chemically synthesizing peptides and is highly amenable to the incorporation of unnatural amino acids, including fluorescent ones.[3][4] The peptide is assembled stepwise on a solid support (resin), with each amino acid being added sequentially.[5]

Two main orthogonal protection strategies dominate SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc).[6]

-

Fmoc Strategy: This is the more prevalent method today due to its use of milder reaction conditions.[6] The Fmoc protecting group on the α-amine is removed with a weak base (e.g., piperidine), while the side-chain protecting groups are acid-labile and are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[6][7]

-

Boc Strategy: This classic approach utilizes a strong acid (TFA) for the repetitive deprotection of the Boc group on the α-amine, while the side-chain protecting groups are removed with a very strong acid like hydrofluoric acid (HF).[6] While harsher, the Boc strategy can be advantageous for synthesizing long or aggregation-prone sequences.[6]

The choice between Fmoc and Boc chemistry will influence the selection of the fluorescent amino acid, as its fluorescent properties must be stable under the respective deprotection conditions.

Diagram: General Workflow of Solid-Phase Peptide Synthesis

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Native Chemical Ligation (NCL): Forging Larger Peptides

For peptides exceeding the practical length limit of SPPS (~50 amino acids), Native Chemical Ligation (NCL) offers a powerful solution.[8] NCL involves the reaction of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[9][10][11] This chemoselective reaction forms a native peptide bond at the ligation site.[9] A fluorescent amino acid can be incorporated into either of the peptide fragments via SPPS prior to ligation.

Diagram: The Mechanism of Native Chemical Ligation

Caption: The key steps involved in Native Chemical Ligation (NCL).

Genetic Code Expansion: In Vivo Incorporation

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids, including fluorescent ones, into proteins and peptides during ribosomal translation in living cells.[12][13][14] This is typically achieved through the "amber suppression" technique, where a stop codon (UAG, or "amber") is repurposed to encode the unnatural amino acid.[12][13][15] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorescent amino acid and does not cross-react with endogenous cellular components.[14][16] This method is particularly powerful for studying peptides and proteins in their native cellular environment.

Selecting the Right Fluorescent Amino Acid: A Critical Decision

The choice of fluorescent amino acid is paramount to the success of the experiment. Several factors must be considered:

-

Photophysical Properties: Excitation and emission wavelengths should be compatible with available instrumentation and minimally overlap with endogenous fluorophores.[17] High quantum yield and photostability are also desirable.[17]

-

Environmental Sensitivity: Some fluorescent amino acids exhibit changes in their fluorescence properties (e.g., intensity, lifetime, emission maximum) in response to changes in their local environment (e.g., polarity, pH, proximity to quenchers). This can be a powerful tool for probing conformational changes or binding events.

-

Size and Structure: The fluorescent amino acid should be as small as possible to minimize perturbation of the peptide's structure and function.[3][4]

-

Chemical Stability: The fluorophore must be stable to the conditions of peptide synthesis, cleavage, and purification.[17]

Table 1: Common Fluorescent Amino Acids and Their Properties

| Fluorescent Amino Acid | Excitation (nm) | Emission (nm) | Key Features |

| L-(7-hydroxycoumarin-4-yl)ethylglycine | ~325-385 | ~440-460 | Environmentally sensitive, useful for FRET. |

| 4-cyanotryptophan (4CNW) | ~280 | ~410 | Minimally perturbing tryptophan analog.[18] |

| β-(1-azulenyl)-L-alanine (AzAla) | ~350 | ~420 | Blue fluorescent emitter.[18] |

| Dansyl-L-alanine | ~335 | ~520 | Large Stokes shift, environmentally sensitive. |

| BODIPY-FL-alanine | ~503 | ~512 | High quantum yield, narrow emission peak.[17] |

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a short peptide incorporating a fluorescent amino acid using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fluorescent Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Subsequent Amino Acid Couplings (including fluorescent amino acid):

-

Repeat step 2 and 3 for each subsequent amino acid in the sequence, including the fluorescent amino acid.

-

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.[19]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Post-Synthetic Labeling via Click Chemistry

This protocol describes the labeling of a peptide containing a bioorthogonal handle (e.g., an azide or alkyne) with a fluorescent dye. This is an alternative to incorporating a fluorescent amino acid directly during SPPS.

Materials:

-

Peptide containing an azide or alkyne group

-

Fluorescent dye with a complementary alkyne or azide group (e.g., Cyanine5 alkyne)[20]

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the peptide in water or a suitable buffer.

-

Prepare a 10 mM stock solution of the fluorescent dye in DMSO.

-

Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the peptide (1 eq.), fluorescent dye (1.5 eq.), and THPTA (5 eq.).

-

Add PBS to the desired final reaction volume.

-

Initiate the reaction by adding sodium ascorbate (10 eq.) followed by CuSO₄ (1 eq.).[21]

-

Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours, protected from light.

-

-

Purification: Purify the fluorescently labeled peptide from excess dye and reagents using RP-HPLC or size-exclusion chromatography.

-

Characterization: Confirm successful labeling by mass spectrometry and quantify the labeling efficiency using UV-Vis spectroscopy.

Characterization of Fluorescently Labeled Peptides

Thorough characterization is essential to ensure the purity and integrity of the final product.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the peptide and to purify it from unreacted starting materials and byproducts.[1]

-

Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight.

-

Fluorescence Spectroscopy: Measures the excitation and emission spectra, quantum yield, and other photophysical properties of the fluorescently labeled peptide.

-

Amino Acid Analysis: Can be used to determine the amino acid composition of the peptide and confirm the incorporation of the fluorescent amino acid.

Applications in Research and Drug Development

Fluorescently labeled peptides are versatile tools with a broad range of applications.[17]

-

Fluorescence Microscopy: To visualize the localization and trafficking of peptides within cells and tissues.[1][17]

-

Fluorescence Resonance Energy Transfer (FRET): To study peptide-protein interactions, conformational changes, and enzyme activity.[2]

-

In Vivo Imaging: For non-invasive tracking of peptides in living organisms, particularly in drug delivery and disease diagnosis.[17][22]

-

High-Throughput Screening (HTS): To identify and characterize new drug candidates that modulate peptide-protein interactions.[17]

Conclusion and Future Perspectives

The ability to incorporate fluorescent amino acids into peptide sequences with high precision has revolutionized our ability to study biological processes at the molecular level. As new fluorescent amino acids with improved photophysical properties are developed and methods for their incorporation become more robust and accessible, the applications of these powerful tools will undoubtedly continue to expand. This guide provides a solid foundation for researchers to confidently embark on the design, synthesis, and application of fluorescently labeled peptides, paving the way for new discoveries in science and medicine.

References

-

Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

-

CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

-

Pye, C. R., et al. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 22(15), 5899–5903. [Link]

-

Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes. Retrieved from [Link]

-

Katranidis, A., et al. (2018). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. In Methods in Molecular Biology (Vol. 1728, pp. 235-253). Springer, New York, NY. [Link]

-

Rogers, J. R., et al. (2016). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. Chemistry – A European Journal, 22(9), 3185-3189. [Link]

-

Revuelta, M. V., et al. (2022). Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. Angewandte Chemie International Edition, 61(51), e202212345. [Link]

-

Hübner, D., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16453. [Link]

-

Wang, L., et al. (2021). A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry, 45(34), 15347-15359. [Link]

-

Terasaka, N., et al. (2017). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. In Methods in Molecular Biology (Vol. 1555, pp. 241-255). Springer, New York, NY. [Link]

-

RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]

-

B-L, J., et al. (2015). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 44(23), 8564-8597. [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Karas, J. A., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 18(5), 323-329. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

-

Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. [Link]

-

Góngora-Benítez, M., et al. (2014). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au, 1(1), 26-34. [Link]

-

Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

-

Glogger, M., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Journal of the American Chemical Society, 146(16), 11096-11107. [Link]

-

Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

-

Matsumoto, R., et al. (2020). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Journal of Bioscience and Bioengineering, 130(4), 349-354. [Link]

-

Chen, Y., et al. (2017). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 18(9), 1959. [Link]

-

Biosyntan GmbH. (n.d.). Native Chemical Ligation. Retrieved from [Link]

-

Brown, A., et al. (2018). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 46(18), 9465-9478. [Link]

-

Thavarajah, W., et al. (2020). A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality. Frontiers in Bioengineering and Biotechnology, 8, 599. [Link]

-

Conibear, A. C., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1989. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. mdpi.com [mdpi.com]

- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 11. Native Chemical Ligation - Biosyntan GmbH [biosyntan.de]

- 12. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 17. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 18. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 22. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Boc-D-Styrylalanine in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the non-proteinogenic amino acid, Boc-D-Styrylalanine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your coupling efficiency and ensure the integrity of your final peptide product.

Introduction: The Challenge of Bulky Amino Acids

Boc-D-Styrylalanine is a valuable building block for introducing unique structural and functional properties into peptides. However, its bulky styryl side chain presents significant steric hindrance, which can impede the efficiency of the coupling reaction during SPPS.[1] This can lead to lower yields, deletion sequences, and difficult purifications. This guide will walk you through the causality behind these experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling of Boc-D-Styrylalanine resulting in low yields?

A1: Low coupling yields with Boc-D-Styrylalanine are primarily due to the steric hindrance imposed by its bulky styryl side chain. This bulkiness can physically obstruct the activated carboxyl group from reaching the free amine on the growing peptide chain, slowing down the reaction kinetics and leading to incomplete coupling.[2]

Q2: What are the signs of poor coupling efficiency for this amino acid?

A2: The primary indicators of inefficient coupling include:

-

Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step signifies the presence of unreacted primary amines.[2]

-

Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will reveal a significant peak corresponding to the peptide sequence lacking the Boc-D-Styrylalanine residue.[2]

-

Low Overall Yield: The final yield of the desired full-length peptide will be noticeably lower than anticipated.[2]

Q3: Can the styryl side chain participate in side reactions?

A3: Yes, the electron-rich styryl group can be susceptible to side reactions. During the acidic deprotection of the Boc group with Trifluoroacetic Acid (TFA), carbocations are generated. These can potentially alkylate the styryl side chain, similar to side reactions observed with tryptophan, methionine, and cysteine residues.[3] The use of scavengers in the cleavage cocktail is crucial to mitigate this.

Q4: Is a protecting group needed for the styryl side chain?

A4: Generally, the styryl side chain is considered stable under standard SPPS conditions and does not require a dedicated protecting group.[4][5] However, if significant side reactions are observed, a comprehensive analysis of the byproducts is necessary to determine if a custom protection strategy is required.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when coupling Boc-D-Styrylalanine.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A persistent positive Kaiser test after the initial coupling is a direct indication of unreacted amines.

Root Cause Analysis:

-

Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

-

Inadequate Reaction Time: The coupling reaction may not have been allowed to proceed for a sufficient duration.

-

Suboptimal Solvent: The choice of solvent can impact the swelling of the resin and the solubility of the reagents.

Solutions:

-

Employ a More Potent Coupling Reagent: For sterically hindered amino acids, stronger activating reagents are recommended. Uronium/aminium-based reagents like HATU and HCTU , or phosphonium-based reagents like PyBOP , are excellent choices.[2][6][7]

-

Extend the Coupling Time: Double the standard coupling time. For particularly difficult couplings, allowing the reaction to proceed for 4 hours or even overnight can significantly improve the yield.[1]

-

Double Couple: If a positive Kaiser test is still observed after an extended coupling time, perform a second coupling with fresh reagents.

-

Optimize Solvent: Ensure the use of high-purity, anhydrous DMF, as it is generally the best solvent for SPPS due to its excellent resin-swelling and reagent-solubilizing properties.[8]

Issue 2: Presence of Deletion Sequences in Final Product

The identification of peptides missing the Boc-D-Styrylalanine residue via Mass Spectrometry is a definitive sign of coupling failure at that specific position.

Root Cause Analysis:

-

Severe Steric Hindrance: The combination of the bulky amino acid and a sterically crowded N-terminus on the growing peptide chain can prevent coupling.

-

Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.

Solutions:

-

Utilize a High-Equivalency of Reagents: Increase the equivalents of the Boc-D-Styrylalanine and coupling reagent relative to the resin substitution.

-

Incorporate Chaotropic Salts: Adding a chaotropic salt like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation of the peptide chain.

-

Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier, but should be used with caution to avoid racemization.

Issue 3: Suspected Side Reactions of the Styryl Group

If unexpected peaks are observed in the HPLC or Mass Spectrum of the crude product, side reactions involving the styryl group may be the cause.

Root Cause Analysis:

-

Alkylation during Cleavage: Carbocations generated during the final TFA cleavage can react with the styryl side chain.

-

Reaction with Coupling Reagents: Although less common, some highly reactive coupling reagents could potentially interact with the styryl group.

Solutions:

-

Optimize the Cleavage Cocktail: Use a cleavage cocktail containing a scavenger mixture to quench carbocations. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3]

-

Characterize Byproducts: Isolate and characterize the byproducts using techniques like MS/MS to confirm the nature of the side reaction. This information is critical for devising a targeted solution.[9][10]

Data Presentation

Table 1: Recommended Coupling Reagents for Boc-D-Styrylalanine

| Coupling Reagent | Class | Key Advantages | Recommended Equivalents (AA:Reagent:Base) |

| HATU | Uronium/Aminium | High reactivity, fast kinetics, effective for hindered couplings.[6][7] | 3 : 2.9 : 6 |

| HCTU | Uronium/Aminium | Similar efficiency to HATU, often more cost-effective.[7] | 3 : 2.9 : 6 |

| PyBOP | Phosphonium | High coupling efficiency, less hazardous byproducts than BOP.[11] | 3 : 3 : 6 |

| DIC/Oxyma | Carbodiimide/Additive | Low racemization, cost-effective.[12][13] | 3 : 3 : - |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Styrylalanine

This protocol outlines the key steps for the incorporation of Boc-D-Styrylalanine into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with DMF.[14][15]

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes. Repeat this step.[16]

-

Drain and wash the resin with DCM.

-

-

Coupling of Boc-D-Styrylalanine (using HATU):

-

In a separate vessel, pre-activate Boc-D-Styrylalanine (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.[8][17]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for at least 2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive, continue coupling for another 2 hours or perform a double coupling.

-

-

Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, DCM, and then Methanol before proceeding to the next cycle.

Protocol 2: Cleavage and Deprotection

-

Final Wash and Drying: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Carefully add a cold (0°C) cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), to the dried resin.[3]

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the peptide by centrifugation and wash it multiple times with cold ether.

-

Dry the peptide pellet under vacuum.

-

Protocol 3: Analytical Characterization

-

HPLC Analysis:

-

Mass Spectrometry (MS) Analysis:

Mandatory Visualizations

Diagram 1: Boc-D-Styrylalanine Coupling Workflow

Caption: Decision tree for troubleshooting incomplete coupling.

References

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

LCGC International. (2026, January 21). Basics of HPLC Peptide Analysis. Retrieved from [Link]

- Subirós-Funosas, R., et al. (2013).

-